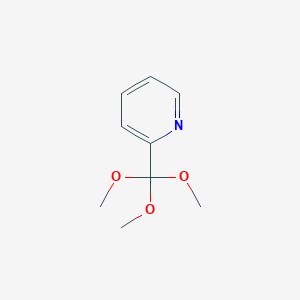

2-(Trimethoxymethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in the design and synthesis of functional molecules. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, render it susceptible to a range of chemical transformations. pharmaguideline.comwikipedia.org Unlike benzene, pyridine is generally less reactive towards electrophilic aromatic substitution but more prone to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgnih.gov This distinct reactivity profile allows for regioselective functionalization, a crucial aspect of synthetic strategy. nih.gov

Pyridine derivatives are integral to numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govtandfonline.com In medicinal chemistry, the pyridine moiety is a common feature in a multitude of drugs, valued for its ability to improve water solubility and engage in hydrogen bonding, which can enhance pharmacological activity. nih.govmdpi.com The versatility of the pyridine scaffold is further demonstrated by its use as a ligand in organometallic catalysis and in the construction of advanced materials. nih.gov The development of novel synthetic methods for creating functionalized pyridines remains an active area of research, driven by the continuous demand for new molecules with specific properties. nih.govnih.gov

Contextualizing 2-Substituted Pyridines in Advanced Chemical Research

Within the vast family of pyridine derivatives, 2-substituted pyridines hold a position of particular importance. The presence of a substituent at the carbon atom adjacent to the ring nitrogen significantly influences the molecule's steric and electronic properties, opening up unique avenues for further chemical modification. The synthesis of these compounds has attracted considerable attention due to their utility as building blocks for more complex molecular architectures, including biologically active compounds and functional materials. semanticscholar.orgresearchgate.net

A common and effective strategy for synthesizing 2-substituted pyridines involves the use of pyridine N-oxides. semanticscholar.orgresearchgate.net The N-oxide functionality activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This allows for the introduction of a wide range of substituents at the 2-position, including alkyl, aryl, and alkenyl groups. researchgate.netorganic-chemistry.org Subsequent deoxygenation of the N-oxide provides a straightforward route to the desired 2-substituted pyridine. wikipedia.orgresearchgate.net This methodology has proven to be a powerful tool in the synthesis of complex molecules and continues to be an area of active development. semanticscholar.orgresearchgate.net

Research Objectives for 2-(Trimethoxymethyl)pyridine: A Synthetic and Mechanistic Perspective

The specific compound, this compound, presents an interesting case study within the realm of 2-substituted pyridines. The trimethoxymethyl group, an acetal (B89532) of a carboxylic acid, offers a unique functional handle that can be manipulated under various reaction conditions. Research into this compound is driven by several key objectives from a synthetic and mechanistic standpoint.

A primary objective is the exploration of the reactivity of the trimethoxymethyl group itself. This group can potentially be hydrolyzed to a carboxylic acid or an ester, or it may participate in other transformations, providing a gateway to a variety of other functional groups at the 2-position. Understanding the conditions required for these transformations is crucial for the synthetic utility of this compound.

Another research focus is the influence of the trimethoxymethyl substituent on the reactivity of the pyridine ring. The electronic and steric nature of this group can affect the regioselectivity and rate of further substitutions on the pyridine nucleus. Mechanistic studies, including kinetic experiments and computational analysis, are essential to elucidate these effects. For instance, understanding how the trimethoxymethyl group modulates the pyridine ring's susceptibility to electrophilic or nucleophilic attack is a key area of investigation.

Furthermore, the synthesis of this compound itself is a relevant research objective. Developing efficient and scalable synthetic routes to this compound is a prerequisite for its broader application in chemical synthesis. This may involve exploring novel starting materials or optimizing existing synthetic methodologies. The compound has been noted as a potential intermediate in the synthesis of various derivatives, including those with potential applications in agrochemicals and pharmaceuticals. evitachem.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-(trimethoxymethyl)pyridine |

InChI |

InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-6-4-5-7-10-8/h4-7H,1-3H3 |

InChI Key |

LHXCZDUJNKPUPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=N1)(OC)OC |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Trimethoxymethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The presence of the electronegative nitrogen atom makes the pyridine ring less electron-rich than benzene, influencing its susceptibility to both electrophilic and nucleophilic attacks. gcwgandhinagar.comvaia.com The substituent at the C-2 position further modulates this inherent reactivity.

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comvaia.com This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack, when forced, typically occurs at the C-3 and C-5 positions. While specific studies on 2-(trimethoxymethyl)pyridine are not extensively detailed, the directing effects can be predicted based on general principles of pyridine chemistry. The trimethoxymethyl group is not expected to alter the inherent preference for substitution at the C-3 and C-5 positions.

An alternative strategy to functionalize the pyridine ring via electrophilic substitution involves the corresponding N-oxide. gcwgandhinagar.comedurev.in The N-oxide is more reactive towards electrophiles than the parent pyridine. semanticscholar.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Predicted Reactivity Toward Electrophiles | Rationale |

| C-3 | Favored | Less deactivated position in the pyridine ring. |

| C-5 | Favored | Less deactivated position in the pyridine ring. |

| C-4 | Disfavored | Highly deactivated due to the nitrogen atom's influence. |

| C-6 | Highly Disfavored | Highly deactivated and sterically hindered. |

Conversely, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. edurev.instackexchange.comquimicaorganica.org This is because the negative charge in the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com In this compound, the C-2 position is occupied, making the C-4 and C-6 positions the primary sites for nucleophilic attack. Reactions like the Chichibabin reaction, which introduces an amino group, would be expected to occur at the C-6 position, as the C-2 position is already substituted.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, readily undergoing reactions like N-alkylation and N-oxidation. gcwgandhinagar.comedurev.in

N-Alkylation : The nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comnih.gov

N-Oxidation : Treatment with peroxy acids results in the formation of this compound N-oxide. edurev.inresearchgate.net The oxidation of 2-substituted pyridines can be influenced by steric effects. researchgate.net Pyridine N-oxides are valuable synthetic intermediates, as the N-oxide group can activate the ring for various transformations at the C-2 and C-4 positions and can be subsequently removed. semanticscholar.orgnih.govnih.govnih.gov

Transformations of the Trimethoxymethyl Acetal (B89532) Moiety

The trimethoxymethyl group is an orthoester, a functional group known for its role as a protected carboxylic acid equivalent and its distinct reactivity under acidic conditions. researchgate.netalfa-chemistry.com

Orthoesters are sensitive to acid-catalyzed hydrolysis, which converts them into an ester and an alcohol. alfa-chemistry.comnih.gov In the case of this compound, hydrolysis in the presence of aqueous acid yields methyl picolinate (B1231196) and methanol (B129727). Further hydrolysis of the ester would produce picolinic acid. The reaction is an equilibrium process. youtube.com The presence of excess water drives the reaction toward the hydrolysis products, while anhydrous conditions are necessary to maintain the orthoester structure. nih.govorganic-chemistry.org The rate of hydrolysis is highly dependent on pH and the electronic nature of the substituents on the orthoester. nih.govrsc.org

Reaction Scheme for Hydrolysis:

This compound + H₂O (H⁺ catalyst) ⇌ Methyl picolinate + 2 CH₃OH

Transacetalization is an acid-catalyzed reaction that allows for the exchange of the alkoxy groups of an orthoester with a different alcohol. organic-chemistry.orgscielo.br Treating this compound with an excess of another alcohol (R-OH) in the presence of an acid catalyst would lead to the formation of a new orthoester, 2-[tri(alkoxy)methyl]pyridine, and methanol. This equilibrium reaction can be driven to completion by using the desired alcohol as a solvent or by removing the methanol as it forms. This method is a key strategy for synthesizing a variety of orthoester derivatives. scielo.brmdpi.com

Transformations to Other Carbonyl Derivatives (e.g., Aldehyde, Carboxylic Acid)

The this compound molecule serves as a stable precursor to various carbonyl derivatives, most notably pyridine-2-carbaldehyde and picolinic acid. The transformation to these compounds is primarily achieved through hydrolysis and oxidation reactions, respectively.

The hydrolysis of the acetal group in this compound to yield pyridine-2-carbaldehyde is a fundamental reaction. Acetals are generally stable in neutral to strongly basic conditions, which makes them excellent protecting groups for carbonyl functionalities. libretexts.org However, they undergo hydrolysis under acidic conditions. libretexts.orgorganic-chemistry.org The deprotection of the dimethyl acetal to regenerate the aldehyde is typically performed via acid-catalyzed transacetalization, often using acetone, or through hydrolysis in aqueous acidic solutions. organic-chemistry.org

The conversion of the methyl group at the 2-position of the pyridine ring to a carboxylic acid is a well-established oxidation reaction. orgsyn.orggoogle.com For instance, picolinic acid can be synthesized from α-picoline (2-methylpyridine) through oxidation with potassium permanganate (B83412) (KMnO4). orgsyn.orggoogle.com This process can be carried out in both alkaline and acidic media, although historically, alkaline conditions were favored. google.com The reaction involves the oxidation of the methyl group to a carboxyl group, followed by appropriate workup and isolation procedures, which can include the formation of a copper salt or direct isolation as the hydrochloride salt. orgsyn.orggoogle.com More contemporary methods might involve catalytic oxidation over materials like vanadium-titanium (B8517020) oxides, which can offer high selectivity for picolinic acid. researchgate.net

The following table summarizes the transformation of this compound to its corresponding aldehyde and the related oxidation of the 2-methylpyridine (B31789) to the carboxylic acid.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | Aqueous Acid (e.g., HCl) | Pyridine-2-carbaldehyde | Hydrolysis/Deprotection |

| 2-Methylpyridine (α-Picoline) | 1. KMnO4, H2O, heat2. HCl | Picolinic acid hydrochloride | Oxidation |

| 2-Methylpyridine (α-Picoline) | V-Ti oxide catalyst, O2, 200-300 °C | Picolinic acid | Catalytic Oxidation |

Interplay between Pyridine and Acetal Reactivity

The chemical behavior of this compound is dictated by the interplay of the electronic properties of the pyridine ring and the reactivity of the acetal functional group. This interplay gives rise to challenges and opportunities in directing chemical reactions.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. imperial.ac.uk The nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack. imperial.ac.uk This electronic characteristic is a key factor in the regioselectivity of reactions involving the pyridine nucleus. nih.govnih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is a significant consideration in molecules like this compound. nih.gov The acetal group is stable to bases and many nucleophiles, effectively protecting the carbonyl functionality. libretexts.orgtotal-synthesis.com This allows for reactions to be directed at the pyridine ring without affecting the acetal. For example, reactions involving nucleophilic substitution on the pyridine ring could potentially be carried out in the presence of the acetal group.

Conversely, if a reaction requires acidic conditions, the lability of the acetal must be considered. Any reaction targeting the pyridine ring that is performed in an acidic medium will likely lead to the simultaneous hydrolysis of the acetal to the corresponding aldehyde. This lack of chemoselectivity under acidic conditions can be a challenge if the acetal needs to be preserved.

Both steric and electronic effects play a crucial role in determining the reaction pathways of this compound and related structures. nih.govyoutube.com

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution, which typically proceeds slowly and requires harsh conditions. imperial.ac.ukyoutube.com When substitution does occur, it is generally directed to the 3-position. Conversely, the electron deficiency at the 2, 4, and 6 positions facilitates nucleophilic attack at these sites. imperial.ac.ukchemrxiv.org The presence of the trimethoxymethyl group at the 2-position further influences the electronic landscape of the pyridine ring.

Steric Effects: The bulkiness of the trimethoxymethyl group at the 2-position can sterically hinder reactions at this position and at the adjacent nitrogen atom. nih.govyoutube.com For instance, in reactions involving the pyridine nitrogen, such as N-alkylation or coordination with a bulky Lewis acid, the steric hindrance from the adjacent acetal group could slow down the reaction rate or influence the equilibrium position. youtube.com This steric hindrance can also affect the regioselectivity of reactions on the pyridine ring itself, potentially favoring attack at less hindered positions like C-4 or C-6. nih.govnih.gov

The following table outlines the key steric and electronic influences on the reactivity of this compound.

| Feature | Type of Effect | Influence on Reactivity |

| Pyridine Nitrogen | Electronic | Electron-withdrawing, deactivates ring to electrophilic attack, activates C2/C4/C6 to nucleophilic attack. imperial.ac.uk |

| Pyridine Nitrogen | Steric/Electronic | Site for protonation and Lewis acid coordination, which further deactivates the ring. youtube.com |

| Trimethoxymethyl Group | Steric | Hinders attack at the C2 position and the adjacent nitrogen atom. nih.govyoutube.com |

| Trimethoxymethyl Group | Electronic | As an acetal, it is stable under basic/nucleophilic conditions, allowing for selective reactions on the pyridine ring. libretexts.org |

Mechanistic Investigations of Reactions Involving 2 Trimethoxymethyl Pyridine

Elucidation of Reaction Mechanisms in Pyridine (B92270) Functionalization

The functionalization of the pyridine ring in 2-(trimethoxymethyl)pyridine is a key area of mechanistic investigation. The electron-deficient nature of the pyridine ring influences its reactivity towards various reagents. Both metal-catalyzed and radical-mediated pathways have been explored to achieve selective C-H functionalization.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. The general mechanism for a palladium-catalyzed cross-coupling reaction typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of this compound, a palladium(0) catalyst would initiate the cycle by undergoing oxidative addition with an aryl or alkyl halide (R-X). This step forms a Pd(II) intermediate. Subsequently, transmetalation occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. researchgate.net Finally, reductive elimination from the Pd(II) complex yields the desired functionalized pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The trimethoxymethyl group at the 2-position can sterically influence the regioselectivity of these couplings.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, often displaying different reactivity and substrate scope. nih.gov The mechanistic cycle for nickel-catalyzed reactions is similar to that of palladium, involving Ni(0)/Ni(II) catalytic species. These reactions can sometimes proceed via different pathways, including those involving radical intermediates.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the R-X bond. | Pd(II)-R(X) complex |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Pd(II)-R(R') complex |

| Reductive Elimination | Formation of the C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | Pd(0) catalyst |

Radical-mediated reactions offer a complementary approach to pyridine functionalization, often proceeding under mild conditions and tolerating a wide range of functional groups. cdnsciencepub.comresearchgate.net These reactions typically involve the generation of a pyridine radical, which can then react with various radical acceptors.

One common strategy involves the formation of an electron donor-acceptor (EDA) complex. For instance, N-alkoxypyridinium salts, which can be derived from this compound, can form EDA complexes with electron donors in the presence of an activator. cdnsciencepub.com Upon photoirradiation, single-electron transfer (SET) can occur, leading to the formation of a pyridinyl radical. This radical can then participate in addition reactions with alkenes or other radical traps to afford functionalized pyridine derivatives. acs.org

Radical inhibition experiments are often employed to verify the involvement of radical pathways. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT) would be expected to significantly suppress the reaction rate if a radical mechanism is operative. researchgate.net

Mechanistic Studies of Acetal (B89532) Transformations

The trimethoxymethyl group in this compound is an orthoester, a class of compounds known for their susceptibility to hydrolysis and their utility as protecting groups and synthetic intermediates.

The hydrolysis of orthoesters is generally acid-catalyzed and proceeds through a multi-step mechanism. cdnsciencepub.comresearchgate.netacs.orgwikipedia.orgacs.org The reaction is typically initiated by protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbocation. This cation is then attacked by water, and subsequent loss of a proton and another alcohol molecule leads to the formation of an ester, which can be further hydrolyzed to a carboxylic acid.

The rate of hydrolysis is highly dependent on the electronic nature of the substituent attached to the orthoester carbon. Electron-withdrawing groups, such as the pyridyl group, are expected to destabilize the carbocation intermediate, thereby slowing down the rate of hydrolysis compared to orthoesters with electron-donating groups. cdnsciencepub.com The kinetics of this process can be studied by monitoring the disappearance of the starting material or the appearance of the product over time, often using spectroscopic methods like NMR or UV-Vis spectroscopy.

Thermodynamically, the hydrolysis of orthoesters is generally a favorable process, driven by the formation of more stable ester and alcohol products. The equilibrium can be shifted towards the products by using a large excess of water.

| Step | Description |

|---|---|

| 1 | Protonation of an oxygen atom of the orthoester. |

| 2 | Elimination of an alcohol molecule to form a dialkoxycarbocation. |

| 3 | Nucleophilic attack by water on the carbocation. |

| 4 | Deprotonation to form a hemiacetal ester. |

| 5 | Protonation of another alkoxy group and elimination of a second alcohol molecule to form the ester. |

The trimethoxymethyl group can serve as a versatile handle for further derivatization. One common reaction of orthoesters is transesterification, where the alkoxy groups are exchanged by reacting the orthoester with a different alcohol in the presence of an acid catalyst. This allows for the introduction of various functionalized alkoxy groups.

Furthermore, the trimethoxymethyl group can act as a protected form of a carboxylic acid. Under controlled acidic conditions, it can be selectively hydrolyzed to the corresponding methyl ester, which can then be further transformed. This protecting group strategy is valuable in multi-step syntheses where the carboxylic acid functionality needs to be masked during other transformations. The trimethoxymethyl group can also participate in reactions with nucleophiles other than water, leading to a variety of derivatives. For example, reaction with amines can lead to the formation of orthoamides under certain conditions. microchem.fr

Insights from Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying reaction intermediates and products. For instance, 1H and 13C NMR can be used to monitor the progress of a reaction and characterize the structure of new compounds. In situ NMR studies can provide real-time information about the species present in the reaction mixture, offering direct evidence for proposed intermediates. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the kinetics of reactions, particularly those involving colored species or changes in conjugation. rsc.org By monitoring the change in absorbance at a specific wavelength over time, reaction rates and rate constants can be determined.

Computational methods, such as Density Functional Theory (DFT), provide theoretical insights into reaction mechanisms. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. organic-chemistry.org These theoretical studies complement experimental observations and provide a deeper understanding of the factors controlling reactivity and selectivity.

In-situ Monitoring of Reaction Progress

Detailed mechanistic studies involving the in-situ monitoring of reactions with this compound are not extensively documented in publicly available scientific literature. In-situ analytical techniques are crucial for understanding the kinetics and pathways of chemical transformations by providing real-time data on the concentration of reactants, intermediates, and products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are powerful tools for such investigations.

For instance, in the study of other pyridine derivatives, in-situ IR and NMR monitoring have been effectively used to observe the formation and consumption of key species throughout a reaction. These methods allow for the direct observation of transient intermediates that might otherwise be undetectable through traditional offline analysis. The application of these techniques to reactions of this compound would be invaluable in elucidating its reaction mechanisms.

Identification of Intermediates and Transition States

The identification of intermediates and the characterization of transition states are fundamental to a complete mechanistic understanding of a chemical reaction. For reactions involving this compound, specific intermediates and transition states have not been extensively reported in peer-reviewed literature.

Generally, reactions involving pyridine derivatives can proceed through various intermediates depending on the reaction type. For example, in nucleophilic aromatic substitution reactions, Meisenheimer-like complexes could be postulated as intermediates. In reactions involving the functional groups attached to the pyridine ring, a host of other reactive species could be formed. Computational chemistry, in conjunction with experimental data, often provides significant insights into the structures and energies of these transient species. Theoretical calculations can map out the potential energy surface of a reaction, helping to identify the most likely transition state structures and intermediates.

Without specific studies on this compound, any discussion on its reaction intermediates and transition states remains speculative and would be based on analogies with similar, more studied pyridine compounds. Further experimental and computational research is necessary to specifically identify and characterize the intermediates and transition states in reactions involving this compound.

Computational and Theoretical Studies on 2 Trimethoxymethyl Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridine (B92270) derivatives, these calculations are routinely used to determine optimized geometries, electronic charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. nih.govcapes.gov.br Methods like Density Functional Theory (DFT) and semi-empirical methods are commonly employed for this class of compounds. nih.gov

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of organic molecules, including numerous pyridine derivatives. eurjchem.commdpi.com These studies often use functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govbeilstein-journals.orgrsc.org

DFT calculations provide key quantum chemical parameters that help in understanding the reactivity and selectivity of pyridine compounds:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. rsc.orgscirp.org For instance, in studies of pyridine derivatives as corrosion inhibitors, a higher EHOMO value is correlated with a greater tendency to donate electrons to the metal surface. eurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comscirp.org For a pyridine derivative, the nitrogen atom typically represents a region of negative electrostatic potential, making it a prime site for electrophilic attack or coordination to metal ions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. rsc.org

These DFT-derived parameters are instrumental in predicting the selectivity in reactions such as functionalization, where calculations can determine the most likely site for a chemical modification on the pyridine ring. semanticscholar.org

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridine Derivatives Using DFT (Note: This table presents example data for various pyridine derivatives from literature to illustrate the type of information generated by DFT calculations, as specific data for 2-(trimethoxymethyl)pyridine is not available.)

| Pyridine Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |

| 2-amino-5-chloropyridine | - | - | - | - | mdpi.com |

| 2-chloro-6-trifluoromethylnicotinic acid | - | - | 0.1612 | - | eurjchem.com |

| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | -4.3508 | - | 4.3508 | - | rsc.org |

| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4471 | - | rsc.org |

| 3-methyl-2-(2-methoxyphenyl)pyridine | - | - | - | - | beilstein-journals.org |

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like this compound. The molecule possesses several rotatable single bonds, specifically the C-C bond connecting the pyridine ring to the methyl group and the C-O bonds of the trimethoxy moiety.

The rotation around these bonds gives rise to different conformers with varying energies. The relative stability of these conformers is governed by steric and electronic effects:

Steric Hindrance: Repulsive interactions between bulky groups, such as the methoxy (B1213986) groups and the pyridine ring, will destabilize certain conformations. organicchemistrytutor.com For example, a conformation where a methoxy group is eclipsed with the pyridine ring would be energetically unfavorable.

Gauche Interactions: Interactions between adjacent bulky groups result in gauche conformations, which are typically higher in energy than anti-conformations where the groups are positioned 180° apart. organicchemistrytutor.com

Electronic Effects: Hyperconjugation and dipole-dipole interactions can also influence conformational preferences.

Computational methods can be used to perform a systematic conformational search by rotating the key dihedral angles and calculating the potential energy of each resulting structure. This analysis identifies the lowest-energy conformers, which are the most populated at equilibrium, and provides insight into the molecule's flexibility and how it might interact with other molecules, such as enzymes or catalysts.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. nih.gov This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states (TS). The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a reaction involving this compound, a typical computational study would involve:

Optimizing Geometries: The 3D structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Locating Transition States: Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate. semanticscholar.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. acs.org

Such studies provide a detailed, step-by-step understanding of the reaction mechanism, which can be difficult to obtain through experimental means alone. semanticscholar.org

Predicting Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, aiding in the characterization and identification of compounds. For this compound, DFT calculations could be employed to predict:

Infrared (IR) Spectra: By performing frequency calculations, the vibrational modes of the molecule can be determined. chemmethod.comnih.gov The resulting computed IR spectrum, showing the frequencies and intensities of the vibrational bands, can be compared with experimental data to confirm the structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Predicted NMR data serves as a valuable tool for assigning peaks in experimental spectra and confirming the constitution of the molecule. csbsju.edu

Ligand Design and Computational Screening

The pyridine moiety is a common scaffold in ligands used for catalysis and in medicinal chemistry. auctoresonline.orgresearchgate.net Computational methods play a vital role in the rational design and screening of pyridine-based ligands for specific applications. tandfonline.comnih.govresearchgate.net

If this compound were to be considered as a ligand, for instance in catalysis, computational screening could be used to:

Predict Binding Affinity: Molecular docking simulations could predict how strongly the ligand binds to a metal center or a protein's active site. researchgate.netresearchgate.net

Evaluate Electronic and Steric Properties: The electronic properties (e.g., donor/acceptor capacity) and steric bulk of the ligand, which are critical for the performance of a catalyst, can be quantified using DFT.

Screen Virtual Libraries: Large virtual libraries of related pyridine derivatives can be rapidly screened to identify candidates with optimal properties before committing to their synthesis and experimental testing, thereby accelerating the discovery process. auctoresonline.orgnih.gov

Synthesis and Reactivity of Advanced Derivatives of 2 Trimethoxymethyl Pyridine

Modification at the Pyridine (B92270) Ring System

The pyridine ring of 2-(trimethoxymethyl)pyridine is a versatile scaffold for the introduction of further chemical complexity. Advanced synthetic methodologies, including directed ortho metalation (DoM) and C-H activation, allow for precise modification of the heterocyclic core. These strategies are pivotal in creating a diverse library of substituted pyridine derivatives, which can then be used to construct more complex fused heterocyclic systems.

Introduction of Additional Substituents via Directed Ortho Metalation or C-H Activation

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The methodology relies on the presence of a directing metalating group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the trimethoxymethyl group can act in concert as a DMG. This directs lithiation preferentially to the C-3 position.

The process begins with the interaction between the Lewis basic heteroatoms of the DMG and a Lewis acidic organolithium compound, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). clockss.orgharvard.edu This coordination pre-complexes the reagent, leading to selective deprotonation at the sterically accessible and electronically activated C-3 position to form a 3-lithiated intermediate. This transient organolithium species can then be quenched with a wide array of electrophiles to introduce various substituents. clockss.org

| Reagent | Base/Conditions | Electrophile (E+) | Product (at C-3) |

| This compound | n-BuLi, THF, -78 °C | D₂O | 3-Deuterio-2-(trimethoxymethyl)pyridine |

| This compound | sec-BuLi/TMEDA, THF, -78 °C | I₂ | 3-Iodo-2-(trimethoxymethyl)pyridine |

| This compound | LDA, THF, -78 °C | Me₃SiCl | 3-(Trimethylsilyl)-2-(trimethoxymethyl)pyridine |

| This compound | n-BuLi, THF, -78 °C | DMF | 3-Formyl-2-(trimethoxymethyl)pyridine |

| This compound | sec-BuLi/TMEDA, THF, -78 °C | Ph₂CO | 3-(Diphenylhydroxymethyl)-2-(trimethoxymethyl)pyridine |

C-H Activation represents a more modern and atom-economical approach to functionalizing pyridines. rsc.org This strategy avoids the need for pre-functionalized starting materials and often employs transition-metal catalysts (e.g., palladium, rhodium, iridium) to directly convert C-H bonds into C-C or C-heteroatom bonds. rsc.orgbeilstein-journals.org For this compound, palladium-catalyzed C-H arylation can be envisioned for introducing aryl groups at various positions, with selectivity often controlled by the choice of ligands and directing groups. beilstein-journals.org For instance, a transient activator strategy could be employed where the pyridine nitrogen is temporarily quaternized in situ, activating the C-2 and C-6 positions for arylation. nih.gov

Synthesis of Fused Pyridine Systems Incorporating this compound Moiety

Substituted this compound derivatives, synthesized via methods like DoM, are valuable precursors for constructing fused heterocyclic systems. ias.ac.in These fused systems are of significant interest in medicinal chemistry and material science. nih.govias.ac.in The strategy typically involves introducing functional groups that can participate in subsequent intramolecular cyclization reactions.

For example, a 3-iodo-2-(trimethoxymethyl)pyridine derivative can undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) to introduce a side chain at the C-3 position. A subsequent acid-catalyzed reaction can hydrolyze the trimethoxymethyl group to an aldehyde, which can then undergo an intramolecular condensation with a suitably positioned nucleophile on the C-3 side chain to form a new fused ring.

A potential synthetic route could involve:

Functionalization : Introduction of a 2-aminophenyl group at the C-3 position of this compound via a Suzuki coupling reaction.

Hydrolysis : Conversion of the trimethoxymethyl group to a formyl (aldehyde) group using aqueous acid.

Cyclization : An intramolecular condensation between the newly formed aldehyde and the amino group on the adjacent phenyl ring to form a pyrido[3,2-b]quinoline scaffold.

This approach allows for the modular construction of complex polycyclic aromatic systems where the substitution pattern can be systematically varied. nih.gov

Derivatization of the Trimethoxymethyl Group

The trimethoxymethyl group, an orthoester, serves as a masked aldehyde or carboxylic acid functionality. Its controlled transformation provides a key pathway to important derivatives like 2-pyridinecarboxaldehyde (B72084) and 2-picolinic acid.

Formation of Aldehyde and its Subsequent Transformations

The trimethoxymethyl group is readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 2-pyridinecarboxaldehyde. This reaction is typically carried out using aqueous mineral acids (e.g., HCl) or organic acids (e.g., formic acid) in a suitable solvent. The reaction proceeds via the formation of a hemiacetal, which readily eliminates methanol (B129727) to give the stable aldehyde.

Reaction: this compound + H₂O/H⁺ → 2-Pyridinecarboxaldehyde + 3 CH₃OH

2-Pyridinecarboxaldehyde is a versatile intermediate for a multitude of subsequent transformations. nih.gov These include:

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form 2-aminomethylpyridine derivatives.

Wittig Reaction : Reaction with phosphorus ylides to generate 2-vinylpyridine (B74390) derivatives.

Grignard/Organolithium Addition : Nucleophilic addition to the carbonyl group to produce secondary alcohols.

Condensation Reactions : Participation in aldol (B89426) or Knoevenagel condensations to form α,β-unsaturated systems.

Synthesis of Carboxylic Acid and Ester Derivatives

The trimethoxymethyl group can also be converted into a carboxylic acid or its ester derivatives. Direct oxidation of the orthoester is possible, but a more common and reliable route involves a two-step process: hydrolysis to the aldehyde followed by oxidation.

Hydrolysis : As described previously, the orthoester is converted to 2-pyridinecarboxaldehyde.

Oxidation : The resulting aldehyde is then oxidized to 2-picolinic acid (2-pyridinecarboxylic acid). A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver(I) oxide (Tollens' reagent). googleapis.com

Ester derivatives can be prepared either by standard Fischer esterification of the resulting 2-picolinic acid with an alcohol under acidic catalysis or by direct, albeit less common, transesterification of the this compound with a different alcohol under anhydrous acidic conditions.

Preparation of Pyridinium (B92312) Salts and N-Oxides from this compound

The lone pair of electrons on the pyridine nitrogen atom allows for facile formation of pyridinium salts and N-oxides, modifying the electronic properties and reactivity of the ring.

Pyridinium Salts : These are quaternary ammonium (B1175870) compounds formed by the alkylation of the pyridine nitrogen. nih.gov The reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the formation of an N-alkyl-2-(trimethoxymethyl)pyridinium salt. semanticscholar.orgmdpi.com The reaction is a straightforward Sₙ2 process.

Reaction: this compound + R-X → [N-R-2-(trimethoxymethyl)pyridinium]⁺X⁻

The formation of the pyridinium salt significantly alters the molecule's properties. It increases water solubility and renders the pyridine ring much more electron-deficient, making it more susceptible to nucleophilic attack and modifying the acidity of protons on adjacent carbons. sci-hub.sersc.org

N-Oxides : The pyridine nitrogen can be oxidized to an N-oxide using a variety of oxidizing agents. arkat-usa.org Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). prepchem.comorganic-chemistry.orggoogle.com

Reaction: this compound + [O] → this compound N-oxide

The N-oxide functionality has a profound impact on the reactivity of the pyridine ring. scripps.edu The N-O bond can act as an electron-donating group through resonance, increasing electron density at the C-2 and C-4 positions, thereby activating them towards electrophilic substitution. Conversely, the oxygen atom can be activated by electrophiles, facilitating nucleophilic attack at the C-2 position.

| Starting Material | Reagent | Product |

| This compound | CH₃I | 1-Methyl-2-(trimethoxymethyl)pyridinium iodide |

| This compound | C₆H₅CH₂Br | 1-Benzyl-2-(trimethoxymethyl)pyridinium bromide |

| This compound | m-CPBA | This compound N-oxide |

| This compound | H₂O₂ / CH₃COOH | This compound N-oxide |

Stereoselective Synthesis and Control in Derivatization (if chirality is introduced)

While the direct stereoselective synthesis of chiral derivatives starting from this compound is not extensively documented in dedicated studies, the principles of asymmetric synthesis and stereochemical control are broadly applicable to the functionalization of the pyridine core and its side chain. The introduction of chirality can be envisaged through several established strategies, primarily involving the use of chiral auxiliaries, asymmetric catalysts, or by derivatizing chiral precursors. The strategic placement of the this compound moiety allows it to exert stereoelectronic effects that can influence the outcome of reactions at a newly introduced stereocenter.

A key approach to achieving stereoselectivity involves the derivatization of 2-pyridinecarboxaldehyde, the precursor to this compound, with chiral reagents. For instance, the condensation of 2-pyridinecarboxaldehyde with a chiral amine, such as (S)-valinol, yields a chiral imine. Subsequent nucleophilic additions to the imine C=N double bond can proceed with a degree of diastereoselectivity, dictated by the stereochemistry of the chiral auxiliary. nih.gov The pyridine nitrogen can play a crucial role in chelating reagents, thereby organizing the transition state and enhancing facial selectivity. nih.gov

The addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde and O-trimethylsilyl-protected (S)-valinol, for example, has been shown to produce a 1,2-disubstituted aziridine (B145994) with good yield and diastereoselectivity. nih.gov This demonstrates that the 2-pyridyl group is compatible with and can influence stereoselective transformations.

The following table illustrates the outcomes of diastereoselective additions to imines derived from 2-pyridinecarboxaldehyde, showcasing the influence of the chiral auxiliary on the stereochemical outcome.

Table 1: Diastereoselective Reactions on Derivatives of 2-Pyridinecarboxaldehyde

| Chiral Auxiliary | Reagent | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (S)-Valinol (O-TMS protected) | Chloromethyllithium | 2-(2-Pyridyl)aziridine | Good |

Once a chiral center is established, the this compound group, or a derivative thereof, can influence further synthetic steps. The acetal (B89532) moiety itself is generally considered a protecting group, but its conformational properties and the electronic nature of the pyridine ring can affect the reactivity and selectivity of nearby functional groups. Stereoelectronic effects, such as the anomeric effect in the case of cyclic acetals formed from diols, can dictate the preferred conformation of the side chain, thereby shielding one face of a reactive center from attack. nih.gov

In hypothetical chiral derivatives of this compound, where a stereocenter is located on the alkyl chain, the pyridine ring could act as a directing group in metal-catalyzed reactions. The lone pair of electrons on the nitrogen atom can coordinate to a metal catalyst, positioning it in proximity to the reactive site and influencing the stereochemical course of reactions such as hydrogenations, hydroformylations, or cross-coupling reactions.

Furthermore, the introduction of chiral ligands in transition metal-catalyzed reactions involving derivatives of this compound represents another avenue for stereocontrol. For instance, the asymmetric hydrogenation of a ketone derivative at the 2-position of the pyridine ring can be achieved with high enantioselectivity using a chiral rhodium catalyst. nih.gov This highlights the potential for creating chiral alcohols that can be further elaborated.

Catalytic Applications and Roles in Synthetic Methodology

2-(Trimethoxymethyl)pyridine as a Ligand Precursor for Metal Catalysis

The design and synthesis of chiral ligands are paramount in the field of asymmetric catalysis, enabling the stereoselective synthesis of valuable enantiopure compounds. Pyridine (B92270) moieties are frequently incorporated into ligand scaffolds due to their strong coordinating ability with a wide range of metal centers. While the potential for this compound to serve as a precursor for such ligands is theoretically plausible, specific research detailing its use in this capacity has not been identified.

Design and Synthesis of Chiral Ligands

The transformation of the trimethoxymethyl group at the 2-position of the pyridine ring could, in principle, offer a synthetic handle for the introduction of chirality and the construction of novel ligand architectures. Methodologies for the synthesis of chiral pyridine-containing ligands are abundant in the chemical literature. However, a direct application of these methods starting from this compound has not been documented.

Evaluation in Asymmetric Transformations

Consequently, without the reported synthesis of chiral ligands derived from this compound, there is no corresponding data on their performance in asymmetric transformations. The evaluation of such ligands in reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation remains an unexplored area of research.

Role as a Building Block in Complex Molecule Synthesis

Pyridine derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Their inherent aromaticity and the presence of the nitrogen atom provide unique electronic properties and opportunities for functionalization.

One-Pot Multicomponent Reactions Incorporating this compound

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. While numerous MCRs for the synthesis of substituted pyridines have been developed, the participation of this compound in such reactions has not been specifically reported. The trimethoxymethyl group could potentially influence the reactivity and regioselectivity of such transformations, making it an interesting yet unexamined substrate.

Precursor for Advanced Heterocyclic Scaffolds

The pyridine ring is a core component of many intricate heterocyclic systems. Synthetic routes often involve the elaboration of functionalized pyridine precursors. The trimethoxymethyl functionality of this compound could theoretically be converted into other functional groups, thereby serving as a versatile starting point for the synthesis of more complex, fused, or substituted heterocyclic scaffolds. However, specific examples of its use in the synthesis of advanced heterocyclic systems are absent from the reviewed literature.

Applications in Functional Material Design

The unique photophysical and electronic properties of pyridine-containing molecules have led to their incorporation into a variety of functional materials, including polymers, dyes, and sensors. Research into a closely related compound, 2-(Methoxymethyl)pyridine (B1295691), suggests potential in the creation of novel polymers and coatings. This indicates that pyridine derivatives with alkoxy-containing substituents are of interest in materials science. Nevertheless, there is no specific information available detailing the application of this compound in the design of functional materials.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

As there are no existing studies on 2-(Trimethoxymethyl)pyridine, this article serves not as a summary of findings, but as a call to the scientific community to investigate this compound. The primary contribution of this analysis is the identification of a novel chemical entity and the outlining of a potential research program for its characterization.

Unaddressed Challenges and Future Research Avenues in Synthesis

The synthesis of this compound presents a foundational challenge. A plausible synthetic route could involve the reaction of 2-picoline with a suitable methoxymethylating agent. However, controlling the degree of substitution to achieve the desired trimethoxymethyl group would be a significant hurdle.

Potential Synthetic Approaches:

Multi-step Halogenation and Nucleophilic Substitution: A possible route could involve the controlled radical halogenation of 2-picoline to introduce three halogen atoms onto the methyl group, followed by nucleophilic substitution with sodium methoxide (B1231860). This approach would require careful optimization of reaction conditions to avoid side reactions and ensure complete substitution.

Oxidation and Acetal (B89532) Formation: An alternative strategy could involve the oxidation of the methyl group of 2-picoline to a carboxylic acid or an aldehyde, followed by conversion to the corresponding orthoester.

Future research in this area should focus on developing a reliable and high-yielding synthesis of this compound. This would be the first and most critical step in enabling further studies of its properties and reactivity.

Expanding the Scope of Reactivity and Mechanistic Understanding

The reactivity of this compound is entirely unexplored. Based on its structure, several key areas of reactivity can be predicted and should be investigated.

Hypothesized Reactivity:

Precursor to N-acylpyridinium Ions: The pyridine (B92270) nitrogen is expected to be nucleophilic and could react with acylating agents. However, the steric bulk of the trimethoxymethyl group might influence the rate and feasibility of this reaction.

Reactions with Nucleophiles: The trimethoxymethyl group itself could be susceptible to nucleophilic attack, potentially leading to the formation of various derivatives. The stability of the orthoester-like functionality in the presence of different nucleophiles would be a key area of investigation.

Lewis Acidity: The oxygen atoms of the methoxy (B1213986) groups could exhibit Lewis basicity, allowing for coordination with Lewis acids, which could, in turn, activate the molecule for further reactions.

Detailed mechanistic studies, including kinetic analysis and computational modeling, will be essential to understand the underlying principles governing the reactivity of this compound.

Potential Emerging Applications in Chemical Sciences

While speculative, the unique structure of this compound suggests several potential applications that could be explored once the compound is synthesized and characterized.

Potential Applications:

Organic Synthesis: As a sterically hindered pyridine derivative, it could serve as a non-nucleophilic base in various organic reactions. The trimethoxymethyl group could also be a masked functional group, allowing for its conversion to other functionalities at a later stage of a synthetic sequence.

Ligand Design: The pyridine nitrogen and the oxygen atoms of the methoxy groups could act as coordination sites for metal ions, making it a potential ligand in catalysis or materials science.

Pharmaceutical and Agrochemical Research: Pyridine derivatives are prevalent in many biologically active compounds. The introduction of a novel substituent like the trimethoxymethyl group could lead to new compounds with interesting pharmacological or agrochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.